molecular formula C6H7IN2 B1391645 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 1217018-91-1

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B1391645
CAS No.: 1217018-91-1
M. Wt: 234.04 g/mol
InChI Key: JFERXDIZKVBYTM-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction suggests that this compound may play a role in modulating necroptosis, a form of programmed cell death.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxicity against human red blood cells and HEK-293 cells . This indicates that this compound can significantly impact cellular health and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with RIPK1, for instance, results in the inhibition of necroptosis . This binding interaction is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of similar compounds have shown significant cytotoxicity . Determining the optimal dosage is essential for minimizing adverse effects and maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence its overall efficacy and safety as a therapeutic agent

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its efficacy and safety as a therapeutic agent.

Preparation Methods

The synthesis of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through several synthetic routes. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which provides a convenient pathway to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can then be converted to various derivatives by introducing and modifying a substituent at the 3-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:

Comparison with Similar Compounds

3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFERXDIZKVBYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 2
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 3
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 4
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 5
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 6
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

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